
Silane, trichloro(1-chloroethenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trichloro(1-chlorovinyl)silane, also known as trichloro(1-chloroethenyl)silane, is an organosilicon compound with the molecular formula C2H2Cl4Si. This compound is characterized by the presence of a silicon atom bonded to three chlorine atoms and one chlorovinyl group. It is a colorless liquid with a pungent odor and is primarily used in the synthesis of various organosilicon compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Trichloro(1-chlorovinyl)silane can be synthesized through the direct chlorination of vinylsilane. The reaction involves the exposure of vinylsilane to chlorine gas under controlled conditions. The reaction is typically carried out at elevated temperatures to ensure complete chlorination .
Industrial Production Methods: In industrial settings, trichloro(1-chlorovinyl)silane is produced using a similar chlorination process. The process involves the continuous feeding of vinylsilane and chlorine gas into a reactor, where the reaction takes place at high temperatures. The resulting product is then purified through distillation to obtain high-purity trichloro(1-chlorovinyl)silane .
Analyse Chemischer Reaktionen
Types of Reactions: Trichloro(1-chlorovinyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in trichloro(1-chlorovinyl)silane can be substituted with other functional groups, such as alkoxy or amino groups, under appropriate conditions.
Addition Reactions: The chlorovinyl group can participate in addition reactions with nucleophiles, leading to the formation of new organosilicon compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alcohols, amines, and thiols. These reactions are typically carried out in the presence of a base, such as triethylamine, to facilitate the substitution process.
Addition Reactions: Nucleophiles such as Grignard reagents or organolithium compounds are commonly used.
Major Products Formed:
Substitution Reactions: Products include alkoxysilanes, aminosilanes, and thiolsilanes.
Addition Reactions: Products include various organosilicon compounds with different functional groups attached to the silicon atom.
Wissenschaftliche Forschungsanwendungen
Trichloro(1-chlorovinyl)silane has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of trichloro(1-chlorovinyl)silane involves its ability to react with various nucleophiles, leading to the formation of new organosilicon compounds. The silicon atom in trichloro(1-chlorovinyl)silane is highly electrophilic due to the presence of electronegative chlorine atoms. This makes it susceptible to nucleophilic attack, resulting in the substitution or addition of functional groups .
Molecular Targets and Pathways:
Nucleophilic Substitution: The chlorine atoms in trichloro(1-chlorovinyl)silane can be replaced by nucleophiles, such as alcohols or amines, through nucleophilic substitution reactions.
Addition Reactions: The chlorovinyl group can undergo addition reactions with nucleophiles, leading to the formation of new carbon-silicon bonds.
Vergleich Mit ähnlichen Verbindungen
Trichloro(1-chlorovinyl)silane can be compared with other similar compounds, such as:
Trichlorosilane (HSiCl3): Trichlorosilane is a simpler compound with three chlorine atoms bonded to a silicon atom.
Silicon Tetrachloride (SiCl4): Silicon tetrachloride is another related compound with four chlorine atoms bonded to a silicon atom.
Hexachlorodisilane (Si2Cl6): Hexachlorodisilane consists of two silicon atoms bonded to six chlorine atoms.
Uniqueness: Trichloro(1-chlorovinyl)silane is unique due to the presence of both a chlorovinyl group and three chlorine atoms bonded to a silicon atom. This unique structure allows it to participate in a wide range of chemical reactions, making it a versatile compound in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
2441-27-2 |
|---|---|
Molekularformel |
C2H2Cl4Si |
Molekulargewicht |
195.9 g/mol |
IUPAC-Name |
trichloro(1-chloroethenyl)silane |
InChI |
InChI=1S/C2H2Cl4Si/c1-2(3)7(4,5)6/h1H2 |
InChI-Schlüssel |
VWMDRWHOSUUULE-UHFFFAOYSA-N |
Kanonische SMILES |
C=C([Si](Cl)(Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



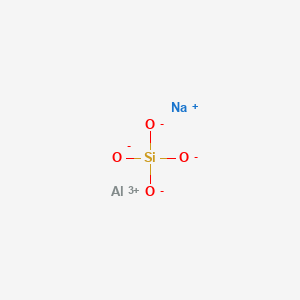
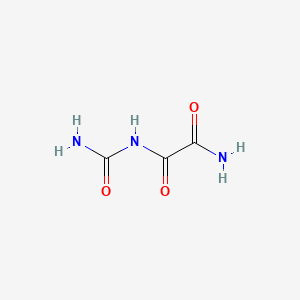

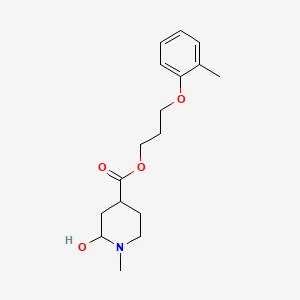
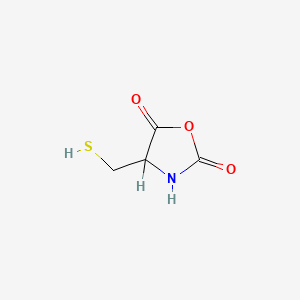


![7H-Benzimidazo[2,1-a]benz[de]isoquinolin-7-one, 11-methoxy-](/img/structure/B13752306.png)
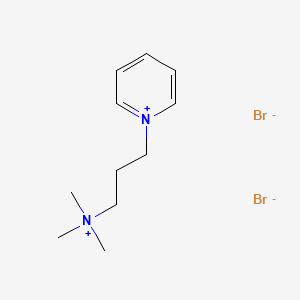
![Methyl 3-[(3-methoxy-3-oxopropyl)-methylamino]-2-methylpropanoate](/img/structure/B13752308.png)
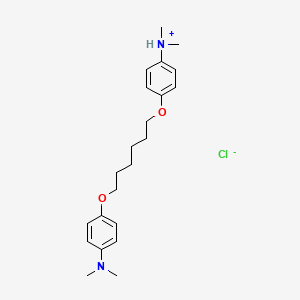
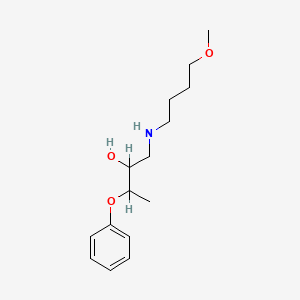
![1,3-Dioxepane-4,7-dimethanol,5,6-bis[(acetyloxy)methoxy]-,diacetate(9ci)](/img/structure/B13752313.png)
